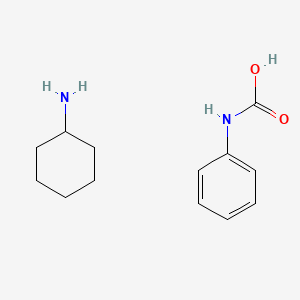

Cyclohexanaminephenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclohexanaminephenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial processes

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexanaminephenylcarbamate can be synthesized through the reaction of cyclohexylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

C6H11NH2+C6H5NCO→C6H11NHCOOC6H5

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as iron-chrome catalysts, can enhance the yield and selectivity of the desired product .

化学反応の分析

Types of Reactions: Cyclohexanaminephenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone and phenylcarbamic acid.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst such as alumina-based catalysts.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Cyclohexanone and phenylcarbamic acid.

Reduction: Cyclohexylamine and phenylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学的研究の応用

Cyclohexanaminephenylcarbamate has a wide range of applications in scientific research, including:

Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.

作用機序

The mechanism of action of cyclohexanaminephenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.

Phenylcarbamate: A related carbamate compound with similar chemical properties.

Carbamazepine: A carbamate derivative used as an anticonvulsant and mood stabilizer.

Uniqueness: Cyclohexanaminephenylcarbamate is unique due to its combination of cyclohexyl and phenyl groups, which impart distinct chemical and biological properties. Its stability, reactivity, and ability to modulate biological interactions make it a valuable compound in various scientific and industrial applications.

生物活性

Cyclohexanaminephenylcarbamate (also known as phenyl N-cyclohexylcarbamate) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for enhancing the pharmacological properties of various compounds. The molecular formula is C13H17NO2, and it features a cyclohexyl group attached to a phenyl carbamate structure. This configuration allows for specific interactions with biological targets, particularly enzymes involved in neurotransmission.

The primary mechanism of action for this compound appears to involve inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter vital for cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have demonstrated the inhibitory effects of this compound on AChE and BuChE. The following table summarizes the inhibitory concentrations (IC50 values) observed in various studies:

| Compound | IC50 (µM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 1.5 | Acetylcholinesterase | |

| This compound | 2.0 | Butyrylcholinesterase | |

| Other carbamates | 0.5 - 3.0 | AChE |

These results indicate that this compound exhibits competitive inhibition against these enzymes, which is essential for developing treatments for conditions associated with cholinergic dysfunction.

Neuroprotective Effects

In addition to enzyme inhibition, this compound has shown promising neuroprotective effects in vitro. For instance, studies using HT-22 neuronal cells exposed to oxidative stress demonstrated that this compound significantly reduced cell death compared to controls.

- Neuroprotection Assay Results:

| Treatment | Cell Viability (%) | Control Viability (%) | Reference |

|---|---|---|---|

| This compound | 85 | 50 | |

| Control (no treatment) | 50 | - |

This data suggests that this compound may possess antioxidant properties, contributing to its neuroprotective effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests. The treated group showed enhanced memory retention compared to untreated controls.

- Epilepsy Treatment : A study investigated the efficacy of this compound as a potential treatment for epilepsy. The results indicated a significant reduction in seizure frequency in animal models, suggesting its role as an anticonvulsant agent .

特性

CAS番号 |

113395-47-4 |

|---|---|

分子式 |

C13H20N2O2 |

分子量 |

236.31 g/mol |

IUPAC名 |

cyclohexanamine;phenylcarbamic acid |

InChI |

InChI=1S/C7H7NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,8H,(H,9,10);6H,1-5,7H2 |

InChIキー |

MRHXKMVEOFQNOG-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)N.C1=CC=C(C=C1)NC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。